molecular formula C6H13ClN2O B3096236 N-(pyrrolidin-3-yl)acetamide hydrochloride CAS No. 1274919-31-1

N-(pyrrolidin-3-yl)acetamide hydrochloride

Cat. No.: B3096236
CAS No.: 1274919-31-1
M. Wt: 164.63 g/mol
InChI Key: NVIYDYVCYFKVCW-UHFFFAOYSA-N
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Description

N-(pyrrolidin-3-yl)acetamide hydrochloride: is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyrrolidin-3-yl)acetamide hydrochloride typically involves the reaction of pyrrolidine with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as microwave-assisted organic synthesis (MAOS). This method enhances the reaction rate and yield while reducing the energy consumption and reaction time, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

N-(pyrrolidin-3-yl)acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-(pyrrolidin-3-yl)acetamide N-oxide.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

N-(pyrrolidin-3-yl)acetamide hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(pyrrolidin-3-yl)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to inhibition or activation of enzymatic pathways, influencing various physiological processes .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler structure with a similar five-membered ring but without the acetamide group.

    N-(pyridin-2-yl)acetamide: Contains a pyridine ring instead of a pyrrolidine ring, leading to different chemical properties and biological activities.

    Pyrrolidine-2-one: A lactam derivative of pyrrolidine with distinct reactivity and applications.

Uniqueness

N-(pyrrolidin-3-yl)acetamide hydrochloride is unique due to its specific combination of the pyrrolidine ring and the acetamide group. This structure imparts unique chemical reactivity and biological activity, making it a valuable compound in medicinal chemistry and drug development .

Properties

IUPAC Name

N-pyrrolidin-3-ylacetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c1-5(9)8-6-2-3-7-4-6;/h6-7H,2-4H2,1H3,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVIYDYVCYFKVCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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